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Compound of Interest

Compound Name:
O-Desmethyl Mycophenolic Acid

Methyl Ester

Cat. No.: B583515 Get Quote

This guide provides a comparative overview of the spectroscopic data for O-Desmethyl
Mycophenolic Acid Methyl Ester, a significant derivative of Mycophenolic Acid. This

document is intended for researchers, scientists, and professionals in drug development,

offering a reference for its characterization alongside a closely related compound,

Mycophenolic Acid. While complete spectroscopic data for O-Desmethyl Mycophenolic Acid
Methyl Ester is not publicly available, this guide outlines the expected spectral characteristics

and provides a framework for its analysis.

Structural Comparison
O-Desmethyl Mycophenolic Acid Methyl Ester (C₁₇H₂₀O₆, CAS: 33431-38-8) is structurally

similar to Mycophenolic Acid (C₁₇H₂₀O₆, CAS: 24280-93-1), with the key difference being the

esterification of the carboxylic acid group to a methyl ester and the demethylation of the

methoxy group on the phthalide ring.[1][2][3] These structural modifications are expected to

induce noticeable shifts in their respective spectroscopic data.

Data Presentation: Spectroscopic Data Comparison
The following tables summarize the available and expected spectroscopic data for O-
Desmethyl Mycophenolic Acid Methyl Ester and Mycophenolic Acid.

Table 1: ¹H NMR Data Comparison (Expected Shifts for O-Desmethyl Mycophenolic Acid
Methyl Ester)
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Functional Group
Mycophenolic Acid
(CDCl₃, 400 MHz) δ
(ppm)[4][5]

O-Desmethyl
Mycophenolic Acid
Methyl Ester
(Expected) δ (ppm)

Expected
Difference

Ar-CH₃ 2.13 (s, 3H) ~2.1 Minimal change

C=C-CH₃ 1.78 (s, 3H) ~1.8 Minimal change

O-CH₂-Ar 5.18 (s, 2H) ~5.2 Minimal change

C=CH 5.23-5.28 (m, 1H) ~5.2-5.3 Minimal change

Ar-OCH₃ 3.74 (s, 3H) Absent

Signal corresponding

to the methoxy group

will be absent. A broad

singlet for the new

phenolic -OH is

expected.

-COOCH₃ N/A ~3.7

A new singlet

corresponding to the

methyl ester group will

appear.

-CH₂-C=C 3.37 (d, 2H) ~3.4 Minimal change

-CH₂-CH₂- 2.24-2.47 (m, 4H) ~2.3-2.5 Minimal change

Ar-OH Present (variable) Present (variable)

A phenolic -OH signal

will be present, and an

additional phenolic -

OH signal is expected

due to demethylation.

-COOH Present (broad) Absent

The broad carboxylic

acid proton signal will

be absent.

Table 2: ¹³C NMR Data Comparison (Expected Shifts)
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Carbon Type
Mycophenolic Acid
(Expected) δ (ppm)

O-Desmethyl
Mycophenolic Acid
Methyl Ester
(Expected) δ (ppm)

Expected
Difference

C=O (lactone) ~168 ~168 Minimal change

C=O (acid/ester) ~175 ~172
Shift due to

esterification

Aromatic & Olefinic C ~100-165 ~100-165

Shifts in aromatic

carbons adjacent to

the demethylated

hydroxyl group.

Ar-OCH₃ ~55-60 Absent Signal will be absent.

-COOCH₃ N/A ~52

A new signal for the

methyl ester carbon

will appear.

Other Aliphatic C ~15-40 ~15-40 Minimal changes

Table 3: IR and Mass Spectrometry Data Comparison
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Spectroscopic
Technique

Mycophenolic Acid
O-Desmethyl
Mycophenolic Acid
Methyl Ester

Expected Key
Differences

IR Spectroscopy

(cm⁻¹)

Broad O-H (acid):

~2500-3300C=O

(acid): ~1700-

1725C=O (lactone):

~1730-1750

Broad O-H (phenol):

~3200-3600C=O

(ester): ~1730-

1750C=O (lactone):

~1730-1750

Absence of the broad

carboxylic acid O-H

stretch. The C=O

stretch of the ester

may overlap with the

lactone C=O stretch.

Mass Spectrometry

(MS)
[M+H]⁺ = 321.13 [M+H]⁺ = 321.13

The nominal mass will

be the same.

Fragmentation

patterns will differ due

to the presence of the

methyl ester instead

of the carboxylic acid.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS)

as an internal standard (0 ppm).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on sample concentration.
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Relaxation delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse sequence.

Spectral width: 0 to 220 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to TMS.

2. Infrared (IR) Spectroscopy

Sample Preparation:

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR)

accessory.

Liquid/Solution: Cast a thin film of the sample dissolved in a volatile solvent onto a salt

plate (e.g., NaCl).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Scan range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. A background spectrum of the empty sample compartment or pure KBr is

subtracted.
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3. Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as

necessary for the specific ionization technique.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Acquisition (ESI-MS):

Ionization mode: Positive or negative ion mode.

Infusion: Introduce the sample solution directly into the ion source at a low flow rate (e.g.,

5-10 µL/min).

Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-

500).

Data Processing: The mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺

or [M-H]⁻) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can

be used to confirm the elemental composition.

Visualizations
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Experimental Workflow for Spectroscopic Comparison
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Caption: Experimental workflow for the spectroscopic comparison of two compounds.

This guide serves as a foundational resource for the spectroscopic analysis of O-Desmethyl
Mycophenolic Acid Methyl Ester. For definitive structural confirmation, it is recommended to

acquire and analyze the spectroscopic data of an authentic reference standard.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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